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Compound of Interest

4-methyl-2-oxo-2H-chromen-7-yl
Compound Name:
chloroacetate

Cat. No.: B180087

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the significant in vitro applications of
coumarin-based compounds. It includes detailed experimental protocols for key assays,
guantitative data summaries for comparative analysis, and diagrams of cellular pathways and
experimental workflows to facilitate understanding.

Anticancer Applications

Application Note: Coumarin and its derivatives have emerged as a promising class of
anticancer agents due to their diverse mechanisms of action.[1] These compounds exhibit
multifaceted effects, including the induction of apoptosis (programmed cell death), inhibition of
cancer cell proliferation, and modulation of critical signaling pathways.[2][3] In vitro studies
have consistently demonstrated the cytotoxic effects of coumarins across a wide range of
human cancer cell lines, such as lung (A549), breast (MCF-7), liver (HepGZ2), and colon
(HCT116).[4][5][6] Key mechanisms involve arresting the cell cycle at specific phases and
targeting signaling cascades like the PI3BK/AKT/mTOR pathway, which is often dysregulated in
cancer.[2][3][6] The structural versatility of the coumarin scaffold allows for modifications to
enhance potency and selectivity, making it a valuable template for developing novel
chemotherapeutic agents.[1][3]
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Table 1: Cytotoxicity of Coumarin Derivatives in Human Cancer Cell Lines

Compound/De  Cancer Cell
L . Assay Type IC50 (pM) Reference
rivative Line
Compound 7 A549 (Lung) Crystal Violet 48.1 [4]
Compound 7 CRL 1548 (Liver)  Crystal Violet 451 [4]
Compound 5 A549 (Lung) Crystal Violet 89.3 [4]
Umbelliprenin MCF-7 (Breast) Not Specified 9.0 [4]
o MDA-MB-231 B
Umbelliprenin Not Specified 7.0 [4]
(Breast)
] Breast Cancer -
Ferulin C Not Specified - [6]
Cells
Compound 6e A549 (Lung) MTT - [6]
KB (Oral
Compound 6e ] ) MTT - [6]
Epidermoid)
Compound 14d CaCo-2 (Colon) Not Specified 9.7+13 [7]
Compound 14c K562 (Leukemia)  Not Specified 17.9+5.0 [7]
Compound 35 HepG2 (Liver) Not Specified 2.96 £0.25 [7]
SMMC-7721 B
Compound 35 ) Not Specified 2.08 £0.32 [7]
(Liver)
2-(4-methyl-2-
0X0-2H-
chromen-7- Breast Cancer
Not Specified 1.24 - 8.68 [3]
yloxy)-N'- Cells
benzylacetohydr
azide
Experimental Protocol: MTT Cytotoxicity Assay
© 2025 BenchChem. All rights reserved. 2/24 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cytotoxicity_Assay_of_Coumarin_Compounds_in_Cancer_Cell_Lines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cytotoxicity_Assay_of_Coumarin_Compounds_in_Cancer_Cell_Lines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cytotoxicity_Assay_of_Coumarin_Compounds_in_Cancer_Cell_Lines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cytotoxicity_Assay_of_Coumarin_Compounds_in_Cancer_Cell_Lines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cytotoxicity_Assay_of_Coumarin_Compounds_in_Cancer_Cell_Lines.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1141121/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1141121/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1141121/full
https://pubs.rsc.org/en/content/articlehtml/2024/md/d3md00511a
https://pubs.rsc.org/en/content/articlehtml/2024/md/d3md00511a
https://pubs.rsc.org/en/content/articlehtml/2024/md/d3md00511a
https://pubs.rsc.org/en/content/articlehtml/2024/md/d3md00511a
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.592853/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol assesses the ability of a compound to inhibit cell metabolic activity, which is an
indicator of cell viability and cytotoxicity.[5][8] The principle lies in the reduction of the yellow
tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple
formazan crystals by metabolically active cells.[4]

o Materials:
o Cancer cell lines (e.g., A549, MCF-7, HepG2)[5]
o Complete growth medium (e.g., DMEM with 10% FBS)[5]
o Test coumarin compounds dissolved in DMSO
o MTT solution (5 mg/mL in sterile PBS)[4][8]
o Solubilization solution (e.g., DMSO or SDS-HCI)[4]
o 96-well cell culture plates
o Phosphate-buffered saline (PBS)
o Microplate reader
» Procedure:

o Cell Seeding: Harvest and count cells from a sub-confluent culture. Seed the cells into a
96-well plate at a density of 5,000-10,000 cells/well in 100 uL of complete culture medium.

[41(8]

o Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to
allow for cell attachment.[4]

o Compound Treatment: Prepare serial dilutions of the test coumarin compounds in the
culture medium. Remove the old medium from the wells and add 100 pL of the medium
containing various concentrations of the test compounds. Include a vehicle control
(medium with the same concentration of DMSO) and a negative control (medium only).[4]

o Incubation: Incubate the plate for another 48-72 hours.[8][9]
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o MTT Addition: After incubation, add 10-20 pL of MTT solution (5 mg/mL) to each well and
incubate for 4 hours at 37°C, allowing formazan crystals to form.[8][9]

o Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 pL of
a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][9]

o Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete
dissolution.[4] Measure the absorbance at a wavelength of approximately 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
IC50 value (the concentration of the compound that causes 50% inhibition of cell growth)
can be determined by plotting a dose-response curve.

Visualizations:
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Caption: Workflow of the MTT Cytotoxicity Assay.
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Caption: Inhibition of the PISK/AKT/mTOR pathway by coumarins.[3][6]

Neuroprotective Applications

Application Note: Coumarin derivatives have demonstrated significant potential as
neuroprotective agents, offering promise for the treatment of neurodegenerative diseases.[10]
[11] In vitro studies using neuronal cell models, such as the human SH-SY5Y neuroblastoma
line, show that certain coumarins can protect against neurotoxin-induced cell death, such as
glutamate-induced excitotoxicity.[12] The neuroprotective effects are often linked to the specific
chemical structure, with hydroxyl and methoxy substitutions playing an important role.[12][13]
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One key mechanism involves the activation of the Brain-Derived Neurotrophic Factor (BDNF)
signaling pathway through its receptor, Tropomyosin receptor kinase B (TRKB), which
subsequently activates downstream effectors like CREB, promoting neuronal survival and
neurite outgrowth.

Data Presentation:

Table 2: Neuroprotective Effects of Coumarin Derivatives
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Compound Cell Line Condition Effect Reference
Glutamate- Significantly
Esculetin SH-SY5Y induced increased cell [12]
excitotoxicity viability
Glutamate- Significantly
Scopoletin SH-SY5Y induced increased cell [12][13]
excitotoxicity viability
Glutamate- o
) ) No significant
Umbelliferone SH-SY5Y induced [12][13]
] o effect
excitotoxicity
Reduced tau
aggregation,
SH-SY5Y ROS, and
LMDS-1 Tauopathy model o
(AK280 tau) caspase activity;
promoted neurite
outgrowth
Reduced tau
aggregation,
SH-SY5Y ROS, and
LMDS-2 Tauopathy model o [14]
(AK280 tau) caspase activity;
promoted neurite
outgrowth
Upregulated
o CREB, reduced
LM-031 SH-SY5Y Oxidative stress [10]
AB and tau

accumulation

Experimental Protocol: Neuroprotection Assay Against Oxidative Stress

This protocol evaluates the ability of coumarin compounds to protect neuronal cells from

damage induced by an oxidizing agent like hydrogen peroxide (H20:2).[9]

o Materials:
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o Human neuroblastoma SH-SY5Y cells[9]

o Culture medium (e.g., DMEM/F12 with 10% FBS)[9]
o Test coumarin compounds dissolved in DMSO

o Hydrogen peroxide (H20:2) solution

o 96-well plates

o MTT Assay reagents (as described in the anticancer protocol)

e Procedure:

o Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g.,
10,000 cells/well) and incubate for 24 hours to allow attachment.

o Pre-treatment: Treat the cells with various non-toxic concentrations of the test coumarin
compound for 1-2 hours.[9]

o Induction of Oxidative Stress: Add a neurotoxic concentration of H202 to the wells (pre-
determined by a dose-response experiment). Include control wells with cells only, cells
with H202 only, and cells with the compound only.

o Incubation: Incubate the plates for 24 hours at 37°C.[9]

o Assessment of Cell Viability: After incubation, assess cell viability using the MTT assay as
described previously.

o Data Analysis: Calculate the percentage of cell viability in the compound-treated groups
relative to the H202-only treated group. An increase in viability indicates a neuroprotective
effect.

Visualization:
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Caption: Activation of TRKB signaling by coumarins.[14]
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Anti-inflammatory Applications

Application Note: Coumarins possess significant anti-inflammatory properties, making them
attractive candidates for treating inflammatory conditions.[15][16] Their mechanism of action in
vitro often involves the inhibition of key inflammatory mediators in immune cells like
macrophages.[17] Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine
macrophages have shown that coumarin derivatives can effectively reduce the production of
nitric oxide (NO) and prostaglandin E2 (PGEZ2).[9][17] Furthermore, they can downregulate the
expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-a),
Interleukin-6 (IL-6), and Interleukin-1(3 (IL-1[3).[9][17]

Data Presentation:

Table 3: Anti-inflammatory Activity of Coumarin Derivatives
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Compound Cell Line Assay Effect Reference
) ) Inhibition of LPS-
Coumarin RAW 264.7 NO Production ) [17]

induced NO
Indonesian
) ) Inhibition of LPS-
Cassia Extract RAW 264.7 NO Production ) [17]
induced NO
(ICE)
) ) Inhibition of LPS-
Coumarin RAW 264.7 PGE2 Production [17]
induced PGE2
Indonesian
_ _ Inhibition of LPS-
Cassia Extract RAW 264.7 PGE2 Production [17]
induced PGE2
(ICE)
] Cytokine Inhibition of TNF-
Coumarin RAW 264.7 ) [17]
Production a, IL-6, IL-1
Protein 92.59-95.1%
Compound 6 - ) o [18]
Denaturation inhibition
Protein 90.44-95.42%
Compound 7 - _ o [18]
Denaturation inhibition
_ o 74% inhibition of
Esculin Human Platelets COX-1 Activity [19]

pure enzyme

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in LPS-
stimulated macrophages using the Griess reagent, which detects nitrite (a stable product of

NO).[9][20]

o Materials:

o RAW 264.7 murine macrophage cells[9]

o DMEM with 10% FBS[9]

o Lipopolysaccharide (LPS)[9]
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[e]

Test coumarin compounds dissolved in DMSO

o

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-
naphthyl)ethylenediamine dihydrochloride in water)

o

96-well plates

[¢]

Sodium nitrite (for standard curve)

e Procedure:

o Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 12-24 hours until
fully adhered.[9][20]

o Compound Pre-treatment: Pre-treat the cells with various concentrations of the test
compound for 1-2 hours.[9][20]

o LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 pg/mL to
all wells except the negative control.[9]

o Incubation: Incubate the plate for 24 hours at 37°C.[9][20]

o Griess Reaction: After incubation, transfer 50-100 pL of the cell supernatant from each
well to a new 96-well plate.

o Add 100 pL of Griess Reagent (pre-mixed 1:1 ratio of Part A and Part B) to each well
containing the supernatant.

o Incubate: Incubate at room temperature for 10-15 minutes in the dark.

o Absorbance Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite
is determined using a standard curve prepared with sodium nitrite.

o Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only
stimulated cells.

Visualization:
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Caption: Workflow for In Vitro NO Inhibition Assay.[9]

Antioxidant Applications

Application Note: Many coumarin derivatives exhibit potent antioxidant activity, which is crucial
for combating oxidative stress implicated in numerous diseases.[21][22] Their antioxidant
potential is often evaluated using in vitro chemical assays that measure their ability to
scavenge stable free radicals. The most common method is the DPPH (1,1-diphenyl-2-
picrylhydrazyl) radical scavenging assay.[21][23] Other methods include superoxide and nitric
oxide radical scavenging assays.[21][24] The structural features of coumarins, such as the
presence and position of hydroxyl groups, strongly influence their antioxidant capacity.[21][22]
At a cellular level, some coumarins may exert antioxidant effects by activating the Nrf2-Keap1
signaling pathway, a key regulator of the cellular antioxidant response.[25]

Data Presentation:

Table 4: Antioxidant Activity of Coumarin Derivatives (IC50 values)
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IC50 (pM or Standard
Compound Assay Reference
pg/mL) (IC50)
DPPH - .
Compound | ) - (Strong activity)  Ascorbic Acid [21][24]
Scavenging
DPPH
Compound Il ) - (Strong activity)  Ascorbic Acid [21][24]
Scavenging
Superoxide o ) .
Compound | ) Potent activity Ascorbic Acid [21]
Scavenging
Superoxide o ) .
Compound Il ) Potent activity Ascorbic Acid [21]
Scavenging
Nitric Oxide , . :
Compound | ) - (Effective) Ascorbic Acid [21]
Scavenging
Nitric Oxide ) ) _
Compound Il ) - (Effective) Ascorbic Acid [21]
Scavenging
) DPPH Better than ] .
CP1 Conjugate ) Ascorbic Acid [23]
Scavenging standard
) DPPH Better than ) .
CP2 Conjugate ) Ascorbic Acid [23]
Scavenging standard
Coumarin- DPPH Ascorbic Acid
] ] ) 31.45 pg/mL [26]
tyrosine hybrid Scavenging (20.53 pg/mL)
Coumarin-serine DPPH Ascorbic Acid
) ) 28.23 pg/mL [26]
hybrid Scavenging (20.53 pg/mL)
DPPH Ascorbic Acid
Compound 29 ) 17.19 uM [26]
Scavenging (23.80 uM)

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen

atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change

from purple to yellow.[21][23]
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o Materials:

o 1,1-Diphenyl-2-picrylhydrazyl (DPPH)

Methanol or Ethanol

[¢]

[¢]

Test coumarin compounds

[e]

Ascorbic acid or BHT (as a positive control)[23][27]

o

96-well plate or cuvettes

[¢]

Spectrophotometer
e Procedure:

o Preparation of DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in
methanol. The solution should have a deep purple color.[27]

o Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100
pL) to each well.

o Compound Addition: Add varying concentrations of the test compound (dissolved in
methanol) to the wells. Also, prepare a blank (methanol only) and a control (DPPH solution
with methanol).[23]

o Incubation: Shake the plate gently and incubate in the dark at room temperature for 30
minutes.[23][27]

o Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[21][27]

o Data Analysis: The percentage of radical scavenging activity is calculated using the
formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where
A_control is the absorbance of the control and A_sample is the absorbance of the test
sample.

o The IC50 value (the concentration of the compound required to scavenge 50% of DPPH
radicals) is determined from a plot of scavenging activity against compound concentration.
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Reagent Preparation

Prepare DPPH Solution Scavenging Reaction Measurement
(in Methanol) Heyl

b
Mix DPPH and 5| Incubate 30 min | | 1| Measure Absorbance | | Calculate % Scavenging .
[ Compound Solutions (in the dark) ] (517 nm) +(__ Determine IC50

Prepare Coumarin
Compound Dilutions

Click to download full resolution via product page

Caption: Workflow of the DPPH Radical Scavenging Assay.[25]
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Caption: Activation of the Nrf2 Signaling Pathway by Coumarins.[25]

Enzyme Inhibition Applications
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Application Note: Coumarin derivatives are recognized as potent inhibitors of various enzymes,
highlighting their therapeutic potential against a range of diseases.[28] A significant area of
research is their inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and
butyrylcholinesterase (BChE), which is a primary strategy for managing Alzheimer's disease.
[29][30][31] Additionally, coumarins have been investigated as inhibitors of dipeptidyl peptidase-
IV (DPP-IV), a target for type 2 diabetes, and a-amylase, which is involved in carbohydrate
digestion.[32][33][34] The inhibitory activity and selectivity of these compounds are highly
dependent on their substitution patterns, providing a basis for designing targeted enzyme
inhibitors.[28]

Data Presentation:

Table 5: Inhibition of Various Enzymes by Coumarin Derivatives
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Compound/Derivati

Target Enzyme IC50 Reference
ve
Dipeptidyl Peptidase
Compound 12 peplicylep 1.10 uM [28]
[l (hDPP 1II)
Dipeptidyl Peptidase
Compound 36 PEPICYITER 2.14 uM [28]
11 (hDPP 11I)
Dipeptidyl Peptidase-
Compound 6j peplcyiep 10.14 uMm [32]
IV (DPP-1V)
Dipeptidyl Peptidase-
Compound 6i pepleyirep 10.98 pM [32]
IV (DPP-1V)
Compound 3i a-Amylase 48.80 pug/mL [33]
Compound 3f a-Amylase 49.70 pg/mL [33]
Butyrylcholinesterase
Compound 3h 2.0nM [29]
(BChE)
Various N1-(coumarin-  Acetylcholinesterase
o 42.5 - 442 yM [29]
7-yl) derivatives (AChE)
) ) Acetylcholinesterase
Bis-coumarin L15 0.02 uM [30]
(AChE)
Compound 10 Acetylcholinesterase
_ _ _ 1.52 +0.66 pM [35]
(Arylpiperazinyl deriv.)  (hAChE)
) Acetylcholinesterase )
Coumarin 106 Ki =2.36 uM [31]

(AChE)

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method determines AChE activity by measuring the production of thiocholine
when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid)
(DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.[29][35]

e Materials:
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o Acetylcholinesterase (AChE) enzyme

o Acetylthiocholine iodide (substrate)[29]

o 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
o Phosphate buffer (pH 8.0)[35]

o Test coumarin compounds

o Donepezil or Galantamine (as a positive control)

o 96-well microplate

o Microplate reader

Procedure:

o Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing
phosphate buffer, the test compound at various concentrations, and the AChE enzyme
solution.[29]

o Pre-incubation: Incubate this mixture for 15 minutes at 25°C or 37°C.[29]

o Initiate Reaction: Add DTNB solution to the mixture, followed by the substrate
(acetylthiocholine iodide) to start the reaction.[29]

o Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm for a
set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.[35]

o Controls: Include a negative control (no inhibitor) and a positive control (a known AChE
inhibitor).

o Data Analysis: The rate of reaction is determined from the slope of the absorbance vs.
time graph. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control -
Rate_sample) / Rate_control] x 100
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o The IC50 value is determined by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration.

Visualization:
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Caption: Workflow for AChE Inhibition Assay (Ellman's Method).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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